molecular formula C11H13N3S B13858113 6-Piperazin-1-yl-1,3-benzothiazole

6-Piperazin-1-yl-1,3-benzothiazole

Cat. No.: B13858113
M. Wt: 219.31 g/mol
InChI Key: GFPMSMMJLACFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Piperazin-1-yl-1,3-benzothiazole is a benzothiazole derivative characterized by a piperazine substituent at the 6-position of the benzothiazole scaffold. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities . The piperazine moiety, a six-membered ring containing two nitrogen atoms, enhances solubility and bioavailability, making it a common pharmacophore in drug design.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

6-piperazin-1-yl-1,3-benzothiazole

InChI

InChI=1S/C11H13N3S/c1-2-10-11(15-8-13-10)7-9(1)14-5-3-12-4-6-14/h1-2,7-8,12H,3-6H2

InChI Key

GFPMSMMJLACFTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

Preparation Methods

Base-Assisted Acylation and Azide Formation Route

One of the well-documented synthetic routes involves starting from 2-(piperazin-1-yl)benzothiazole as the precursor. The preparation proceeds through the following key steps:

  • Step 1: Acylation
    2-(piperazin-1-yl)benzothiazole is reacted with bromoacetyl bromide in the presence of triethylamine in dichloromethane at 0 °C to room temperature. This reaction yields 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-bromoethanone as an intermediate with an 89% yield. The product is characterized by the disappearance of the piperazine amino group and the appearance of a carbonyl absorption band at 1685 cm⁻¹ in the IR spectrum, supported by ¹H-NMR and ¹³C-NMR spectral data confirming the acetyl side chain.

  • Step 2: Azide Formation
    The bromoacetyl intermediate is treated with sodium azide in an acetone-water mixture (4:1) to replace the bromide with an azide group, yielding the azido derivative in 91% yield. This azide is a key intermediate for further cycloaddition reactions.

  • Step 3: 1,3-Dipolar Cycloaddition ("Click Chemistry")
    The azide intermediate undergoes 1,3-dipolar cycloaddition with various alkynes under copper catalysis at 80 °C for 8 hours, affording 1,4-disubstituted 1,2,3-triazole hybrids in 80–90% yields. An eco-friendly solvent-free variation of this reaction is also reported, where the azide reacts with dimethyl or diethyl acetylene dicarboxylate under neat conditions at 80 °C for 3 minutes, yielding dimethyl/diethyl 1-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylates with 92–94% yields.

Nucleophilic Substitution on Chloroacetamide Derivatives

Another approach involves the nucleophilic substitution of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with various piperazine derivatives under basic conditions:

  • Synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
    The chloroacetamide is reacted with 1-(2-furoyl)piperazine in the presence of potassium carbonate in dimethylformamide (DMF) at 70 °C for 8 hours. The reaction is monitored by thin-layer chromatography (TLC), followed by extraction and recrystallization to yield the product with an 88% yield.

  • Synthesis of Other Piperazinyl Benzothiazole Derivatives
    Similar procedures are used with 2-(1-piperazinyl)pyridine, (piperazin-1-yl)(pyridin-2-yl)methanone, and N-methylpiperazine, reacting with the chloroacetamide in acetonitrile or DMF with potassium carbonate at 75–80 °C for 4–12 hours. Yields range from 85% to 88%, and products are purified by extraction and recrystallization.

Alternative Routes Involving Benzothiazole-1,4-Thiazine Derivatives

A related synthetic pathway involves benzo[b]thiazine derivatives:

  • Starting from 2H-benzo[b]thiazin-3(4H)-one, chlorination with phosphorus pentachloride (PCl₅) under reflux yields 3-chloro-2H-benzo[b]thiazine.
  • Oxidation with m-chloroperbenzoic acid (m-CPBA) produces the corresponding 1,1-dioxide derivative.
  • This intermediate reacts with 1-(prop-2-yn-1-yl)piperazine in dioxane with triethylamine to give a key piperazinyl intermediate.

Though this route is more specific to benzo[b]thiazine derivatives, it demonstrates the versatility of piperazine functionalization on benzothiazole-related scaffolds.

Comparative Summary of Preparation Methods

Methodology Starting Material Key Reagents/Conditions Yield (%) Notes
Base-assisted acylation + azide + click chemistry 2-(piperazin-1-yl)benzothiazole Bromoacetyl bromide, triethylamine, sodium azide, copper catalyst, alkynes 80–94 Enables triazole hybrid formation; high regioselectivity
Nucleophilic substitution on chloroacetamide N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Piperazine derivatives, potassium carbonate, DMF or acetonitrile, 70–80 °C 85–88 Straightforward substitution; diverse piperazine derivatives
Benzothiazole-1,4-thiazine oxidation and substitution 2H-benzo[b]thiazin-3(4H)-one PCl₅, m-CPBA, 1-(prop-2-yn-1-yl)piperazine, triethylamine Not specified Specific to benzo[b]thiazine derivatives

Characterization and Validation

The synthesized compounds are typically characterized by:

These methods confirm the successful synthesis and purity of this compound and its derivatives.

Research Findings and Applications

The synthetic routes described have been employed to produce compounds evaluated for anticancer activity, particularly against breast and colon cancer cell lines. The piperazine-benzothiazole conjugates synthesized via these methods have shown promising cytotoxicity, with structure-activity relationships indicating the benzothiazole moiety's crucial role in biological activity.

Chemical Reactions Analysis

Types of Reactions

6-Piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

6-Piperazin-1-yl-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Piperazin-1-yl-1,3-benzothiazole involves its interaction with various molecular targets. In medicinal applications, it acts as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects. The compound can also inhibit certain enzymes, thereby affecting biochemical pathways related to microbial growth and viral replication .

Comparison with Similar Compounds

Table 1: Comparison of Benzothiazole Derivatives with Piperazine Substituents

Compound Name 6-Substituent 2-Substituent IC50 (µM) Use-Dependence (τ, ms) Potency at 0.1 Hz
6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole (14) Trifluoromethoxy Piperazin-1-yl 0.28 120 Moderate
6-Phenoxy-2-piperazin-1-yl-1,3-benzothiazole (22) Phenoxy Piperazin-1-yl 1.10 85 High
6-Bromo-2-methylsulfanyl-1,3-benzothiazole Bromo Methylsulfanyl N/A N/A N/A
  • Potency and Use-Dependence: Compound 14 (6-trifluoromethoxy) exhibits higher potency (IC50 = 0.28 µM) compared to 22 (6-phenoxy, IC50 = 1.10 µM) but retains similar use-dependence (τ = 120 ms vs. 85 ms). The trifluoromethoxy group enhances hydrophobic interactions, while the phenoxy group improves use-dependent inhibition at low stimulation frequencies .

Positional Isomerism and Activity

  • 2-Piperazin-1-yl vs. 6-Piperazin-1-yl : Analogs with piperazine at the 2-position (e.g., compound 14 ) prioritize sodium channel inhibition, whereas 6-piperazin-1-yl derivatives (hypothetical) may favor alternative targets due to steric and electronic differences. Piperazine at the 6-position could disrupt planar geometry, reducing membrane permeability .
  • Methyl vs. Piperazine: 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole () likely exhibits reduced potency compared to trifluoromethoxy or phenoxy derivatives due to weaker electron-donating effects .

Research Findings and Implications

Substituent-Driven Potency: Electron-withdrawing groups (e.g., trifluoromethoxy) at the 6-position enhance potency, while bulkier groups (e.g., phenoxy) improve use-dependent behavior .

Clinical Relevance : The balance between potency and use-dependence is critical for neuroprotective agents. Compound 14 ’s high potency makes it a candidate for acute treatments, whereas 22 ’s use-dependence suits chronic applications .

Synthetic Challenges : Piperazine introduction at the 6-position requires optimized conditions (e.g., glycerol solvent, controlled heating) to prevent side reactions, as seen in benzothiazole syntheses .

Q & A

Q. How can researchers validate off-target effects of this compound using proteome-wide profiling?

  • Methodological Answer :
  • Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated probes. Identify bound proteins via LC-MS/MS (e.g., SILAC labeling) .
  • Selectivity Screening : Use kinase inhibitor panels (e.g., Eurofins) to assess cross-reactivity with >300 kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.